molecular formula C9H7BrN2 B1603160 6-Bromoisoquinolin-5-amine CAS No. 850198-02-6

6-Bromoisoquinolin-5-amine

Cat. No. B1603160
M. Wt: 223.07 g/mol
InChI Key: TZHVTCQPCFBQGU-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-5-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a solid substance that is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 6-Bromoisoquinolin-5-amine involves a mixture of 4-bromobenzaldehyde and amino acetaldehyde dimethyl acetal in anhydrous toluene, which is refluxed under a Dean-Stark condenser for 12 hours .


Molecular Structure Analysis

The molecular structure of 6-Bromoisoquinolin-5-amine consists of a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

6-Bromoisoquinolin-5-amine has a wide range of biological and pharmacological activities. It shows both electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

6-Bromoisoquinolin-5-amine is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Cytotoxic Action

  • C4-Substituted Isoquinolines : Synthesis of C4-substituted isoquinolines, including modifications of 6-Bromoisoquinolin-5-amine, have been explored. These compounds, particularly two of them, showed notable cytotoxicity against human non-small cell lung cancer, indicating potential for further study in cancer therapeutics (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Synthesis of Fluorescent Compounds

  • Indazolo[3,2-a]isoquinolin-6-amines : A study detailed the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines from 4-Substituted 1-bromoisoquinolin-3-amines. This process includes Suzuki coupling and microwave-assisted reactions, showcasing the versatility of these compounds in chemical synthesis (Balog, Riedl, & Hajos, 2013).

Amination and Regioselectivity

  • Amination of 3‐Nitropyridines : Research on the amination of nitropyridines, including 5- and 8-Nitroisoquinoline, demonstrated the production of corresponding 6- and 7-amino compounds. This study is significant for understanding the regioselectivity in chemical reactions involving isoquinolines (Woźniak, Baranski, Nowak, & Poradowska, 1990).

Enantioselective Synthesis

  • Peptide-Catalyzed Atroposelective Bromination : A study on the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones involved the peptide-catalyzed atroposelective bromination of these compounds. This highlights the potential of 6-Bromoisoquinolin-5-amine in the synthesis of enantioselective compounds (Diener, Metrano, Kusano, & Miller, 2015).

Microwave-Assisted Amination

  • Amination of Aryl Bromides : Research showed the rapid preparation of 1-aminonaphthalenes and aminoquinolines from aryl bromides, including 6-Bromoisoquinolin-5-amine, using microwave conditions. This method showed improvements in yield and efficiency over standard conditions (Wang, Magnin, & Hamann, 2003).

Comprehensive Profiling and Quantitation

  • Profiling Amine Group Containing Metabolites : A method was developed to derivatize primary and secondary amines, including amino acids and neurotransmitters, with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. This methodology allows for the comprehensive profiling and quantitation of amine-containing metabolites, demonstrating the application of 6-Bromoisoquinolin-5-amine derivatives in biochemical analysis (Boughton et al., 2011).

Safety And Hazards

The safety information for 6-Bromoisoquinolin-5-amine includes the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromoisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVTCQPCFBQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626866
Record name 6-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoisoquinolin-5-amine

CAS RN

850198-02-6
Record name 6-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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